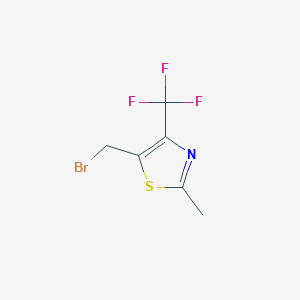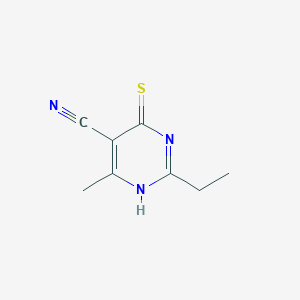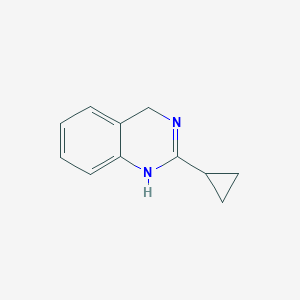
5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole" is a thiazole derivative that has garnered interest due to its potential applications in pharmaceuticals and chemical manufacturing. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen within a five-membered ring, which often imparts significant biological activity to these molecules.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. For instance, the preparation of 4-(Bromomethyl)-5-(dibromomethyl)thiazole, a related compound, was reported to be synthesized in good yields by bromination of 4,5-dimethylthiazole with N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) . Another synthetic approach involves the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon, reacting with aromatic amines and sodium thiocyanate to introduce a bromodifluoromethyl group at the C4 position of the thiazole . Additionally, 2-alkylidene-5-methylidene-1,3-thiazolidin-2-ylidenes have been used to react with NBS to form 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles, which can then be further functionalized .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The regiochemistry of the cycloadditions of thiazole intermediates with dienophiles has been studied using 2D (1)H-(13)C HMBC techniques, and frontier orbital calculations have been performed by the semiempirical PM3 method to understand the electronic aspects of these molecules .
Chemical Reactions Analysis
Thiazole derivatives undergo various chemical reactions, including bromination and cycloaddition. The bromination of 5-(4-methylbenzylidene)-2,4-thiazolidinedione under incandescent light has been optimized to yield 5-(4-bromomethyl)benzylidene-2,4-thiazolidinedione with a 70% yield . The trapping of thiazole intermediates with dienophiles leads to the formation of several interesting compounds, such as 6-substituted-4,5-dihydrobenzothiazoles and anthra[2,3-b]thiazole-4,5-diones .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by the substituents on the thiazole ring. The introduction of a trifluoromethyl group, for example, can significantly alter the compound's reactivity and stability. The bromodifluoromethyl group introduced by the new synthon mentioned in paper is particularly interesting for its potential in radiopharmaceutics due to the possibility of Br/F exchange. The chemical reactivity of these compounds with various nucleophiles also allows for selective synthesis of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
-
Trifluoromethyl ethers
- Field : Pharmaceutical and agrochemical research .
- Application : Trifluoromethyl ethers are used as substituents in bioactives . The trifluoromethyl group (−CF3) confers increased stability and lipophilicity in addition to its high electronegativity .
- Method : The synthesis, properties, and reactivity of trifluoromethyl ethers are studied .
- Outcome : There has been an enormous increase in the use of fluorine-containing compounds for medicinal applications .
-
5-(Bromomethyl)-2-(trifluoromethyl)pyridine
- Field : Chemical synthesis .
- Application : This compound is used in the synthesis of other chemicals .
- Method : The specific methods of application or experimental procedures would depend on the specific synthesis being performed .
- Outcome : The outcomes would also depend on the specific synthesis being performed .
-
3,5-Bis(trifluoromethyl)benzyl bromide
- Field : Biochemistry .
- Application : Used as a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry .
- Method : The specific methods of application or experimental procedures would depend on the specific experiment being performed .
- Outcome : The outcomes would also depend on the specific experiment being performed .
-
2-Bromo-5-(trifluoromethyl)pyridine
- Field : Organic synthesis .
- Application : Used as a substrate in a palladium-catalyzed α-arylation of a Reformatsky reagent .
- Method : The specific methods of application or experimental procedures would depend on the specific synthesis being performed .
- Outcome : The outcomes would also depend on the specific synthesis being performed .
-
2-(Bromomethyl)-5-(trifluoromethyl)furan
- Field : Organic synthesis .
- Application : This compound is used in the synthesis of other chemicals .
- Method : The specific methods of application or experimental procedures would depend on the specific synthesis being performed .
- Outcome : The outcomes would also depend on the specific synthesis being performed .
-
5-Bromo-2-(trifluoromethyl)pyridine
- Field : Organic synthesis .
- Application : This compound is used in the synthesis of other chemicals .
- Method : The specific methods of application or experimental procedures would depend on the specific synthesis being performed .
- Outcome : The outcomes would also depend on the specific synthesis being performed .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF3NS/c1-3-11-5(6(8,9)10)4(2-7)12-3/h2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDQGPCAYKWSAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CBr)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF3NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650210 |
Source


|
| Record name | 5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole | |
CAS RN |
1000339-73-0 |
Source


|
| Record name | 5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B1294127.png)
![2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)thio]-N-methylacetamide](/img/structure/B1294128.png)










